![molecular formula C10H19N3O2S B13854859 N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is a synthetic compound used primarily as a reference standard in biochemical research. It is a labeled version of N6-[(Allylamino]carbonothioyl]lysine, incorporating isotopes of carbon-13 and nitrogen-15. This compound is often utilized in studies involving the monitoring of isothiocyanates in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the lysine moleculeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allylamino and carbonothioyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of isothiocyanates.
Biology: Employed in studies investigating the metabolic pathways of isothiocyanates in biological systems.
Medicine: Utilized in research on the potential therapeutic effects of isothiocyanates and their derivatives.
Industry: Applied in the development of new materials and chemical processes involving isothiocyanates.
Mécanisme D'action
The mechanism of action of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves its interaction with specific molecular targets and pathways. The compound acts as a biomarker for monitoring the levels of isothiocyanates in biological systems. It is incorporated into proteins and other biomolecules, allowing researchers to track the distribution and metabolism of isothiocyanates .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-[(Allylamino]carbonothioyl]lysine: The non-labeled version of the compound.
N6-[(Allylamino]carbonothioyl]lysine-13C6: A partially labeled version with only carbon-13 isotopes.
N6-[(Allylamino]carbonothioyl]lysine-15N2: A partially labeled version with only nitrogen-15 isotopes.
Uniqueness
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical applications. This dual labeling allows for more accurate quantification and tracking of isothiocyanates in complex biological systems compared to its non-labeled or partially labeled counterparts.
Propriétés
Formule moléculaire |
C10H19N3O2S |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-6-(prop-2-enylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C10H19N3O2S/c1-2-6-12-10(16)13-7-4-3-5-8(11)9(14)15/h2,8H,1,3-7,11H2,(H,14,15)(H2,12,13,16)/t8-/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,11+1,13+1 |
Clé InChI |
UFGZELWJOCRLBI-TYQVROJQSA-N |
SMILES isomérique |
C=CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES canonique |
C=CCNC(=S)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


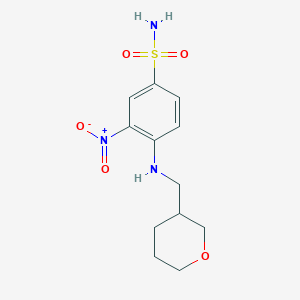
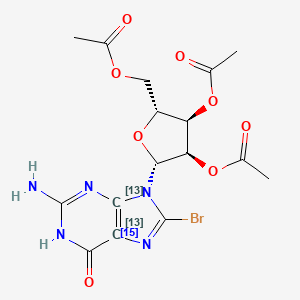
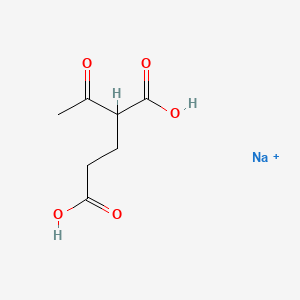
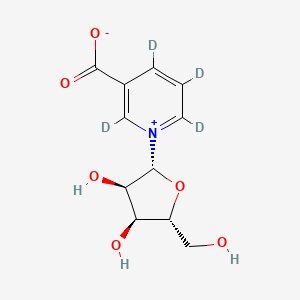
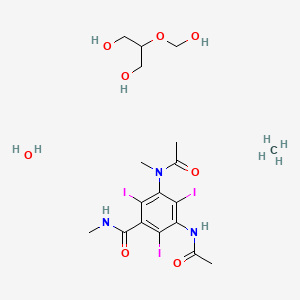
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
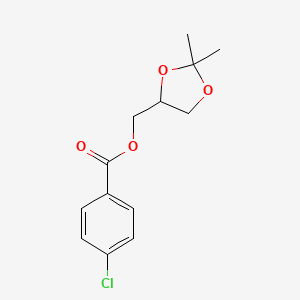
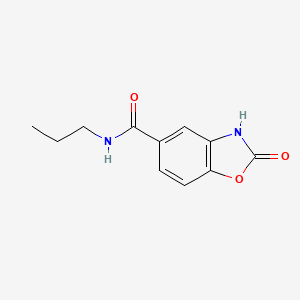
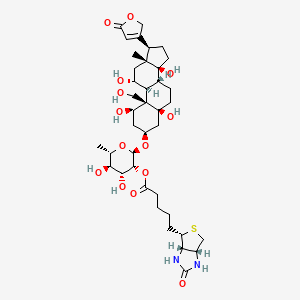
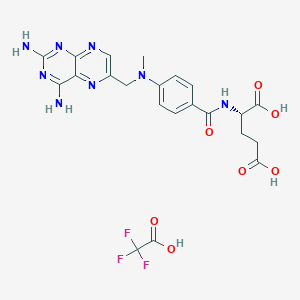
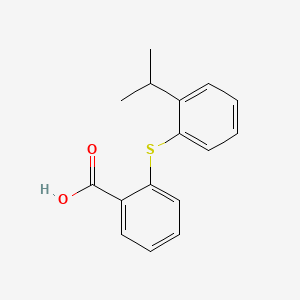
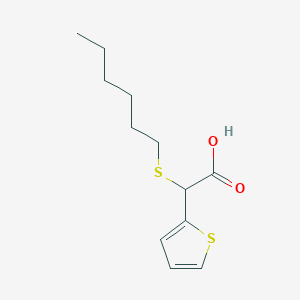
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

